An In-depth Technical Guide to the Structure Elucidation of 3-bromo-5,6-dihydro-2H-pyran-2-one
An In-depth Technical Guide to the Structure Elucidation of 3-bromo-5,6-dihydro-2H-pyran-2-one
This guide provides a comprehensive walkthrough for the structural elucidation of 3-bromo-5,6-dihydro-2H-pyran-2-one, a valuable building block in organic synthesis. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing an integrated approach to spectroscopic analysis.
Introduction: The Importance of Structural Verification
3-bromo-5,6-dihydro-2H-pyran-2-one is an α,β-unsaturated lactone, a class of compounds known for their reactivity and presence in various natural products.[1][2][3][4] The precise structural confirmation of this molecule is paramount for its application in complex synthetic pathways, ensuring the desired stereochemistry and regiochemistry of subsequent reactions. This guide will demonstrate how a combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a self-validating system for unambiguous structure determination.
An Integrated Spectroscopic Approach
The core of modern structure elucidation lies not in a single technique but in the synergistic interpretation of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to a single, consistent structure.
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the molecular formula of a compound. For halogenated compounds, the isotopic distribution is a key diagnostic feature.
Expected Data & Interpretation
For 3-bromo-5,6-dihydro-2H-pyran-2-one (C₅H₅BrO₂), the mass spectrum is expected to show a characteristic molecular ion peak (M⁺) pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.[5][6][7] This results in two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
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M⁺ peak: Corresponding to the molecule with the ⁷⁹Br isotope.
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M+2 peak: Corresponding to the molecule with the ⁸¹Br isotope.
The observed mass spectrum for this compound shows molecular ion peaks at m/z 177.9 and 176.9, confirming the presence of one bromine atom.[8]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrument Setup:
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Ionization Mode: Electron Ionization (EI)
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Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Detection Mode: Positive ion
-
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da).
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Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and characteristic fragmentation patterns. The presence of the M⁺ and M+2 peaks in an approximate 1:1 ratio is a strong indicator of a monobrominated compound.[5][6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 3-bromo-5,6-dihydro-2H-pyran-2-one, the key functional groups are the α,β-unsaturated lactone.
Expected Data & Interpretation
The IR spectrum will be dominated by the stretching vibrations of the C=O and C=C bonds of the α,β-unsaturated lactone system.
| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| C=O (Lactone) | 1720-1780 | 1733 |
| C=C (Alkene) | 1600-1680 | 1615 |
The observed strong absorption at 1733 cm⁻¹ is characteristic of a six-membered ring (δ-lactone) carbonyl group.[8][9][10] The absorption at 1615 cm⁻¹ confirms the presence of a carbon-carbon double bond in conjugation with the carbonyl.[8]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The spectrum can be obtained from a neat sample (liquid) placed between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.
-
Instrument Setup:
-
Spectrometer: Fourier-Transform Infrared (FTIR) Spectrometer
-
Detector: DTGS or MCT
-
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the structure of a molecule, including the connectivity of atoms and their spatial relationships. A combination of ¹H and ¹³C NMR is essential for complete structure elucidation.[11][12][13]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-4 | 7.30 | triplet | 4.6 | Vinylic proton adjacent to bromine |
| H-6 | 4.49 | triplet | 6.1 | Methylene protons adjacent to the ring oxygen |
| H-5 | 2.58 | doublet of triplets | 6.1, 4.6 | Methylene protons adjacent to the vinylic proton and H-6 |
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The downfield chemical shift of the proton at 7.30 ppm is characteristic of a vinylic proton in an α,β-unsaturated system, further deshielded by the adjacent electronegative bromine atom.
-
The triplet at 4.49 ppm is indicative of a -CH₂- group adjacent to another -CH₂- group and an oxygen atom.
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The multiplet at 2.58 ppm corresponds to a -CH₂- group coupled to both the vinylic proton and the methylene protons at the 6-position.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-2 | 159.1 | Carbonyl carbon |
| C-3 | 113.3 | Brominated vinylic carbon |
| C-4 | 146.2 | Vinylic carbon |
| C-6 | 66.7 | Carbon adjacent to the ring oxygen |
| C-5 | 26.5 | Aliphatic carbon |
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The signal at 159.1 ppm is in the expected range for a lactone carbonyl carbon.
-
The signals at 113.3 and 146.2 ppm are characteristic of the sp² hybridized carbons of the double bond. The upfield shift of the C-3 signal is consistent with the attachment of the bromine atom.
-
The signals at 66.7 and 26.5 ppm correspond to the sp³ hybridized carbons of the dihydropyran ring.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and determine the chemical shifts and coupling constants. Assign the signals in both spectra to the corresponding atoms in the proposed structure.
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of 3-bromo-5,6-dihydro-2H-pyran-2-one, integrating the data from all three spectroscopic techniques.
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- 8. Organic Syntheses Procedure [orgsyn.org]
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